molecular formula C17H17NO3S B12911302 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole CAS No. 88939-69-9

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole

Cat. No.: B12911302
CAS No.: 88939-69-9
M. Wt: 315.4 g/mol
InChI Key: IAIKZYLMMPUEPG-UHFFFAOYSA-N
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Description

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features an ethyl group at the 3-position, a methoxyphenylsulfonyl group at the 1-position, and an indole core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenylsulfonyl Group: This step involves sulfonylation, where the indole reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole core, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole: Similar indole core but with a methyl group instead of an ethyl group.

    1-Benzyl-1H-indole: Features a benzyl group at the 1-position.

    1-Phenylsulfonyl-1H-indole: Contains a phenylsulfonyl group without the methoxy substitution.

Uniqueness

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole is unique due to the combination of its ethyl group, methoxyphenylsulfonyl group, and indole core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

88939-69-9

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

3-ethyl-1-(4-methoxyphenyl)sulfonylindole

InChI

InChI=1S/C17H17NO3S/c1-3-13-12-18(17-7-5-4-6-16(13)17)22(19,20)15-10-8-14(21-2)9-11-15/h4-12H,3H2,1-2H3

InChI Key

IAIKZYLMMPUEPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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